(R)-2-Amino-4-(3-methylphenyl)butanoic acid (R)-2-Amino-4-(3-methylphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651722
InChI: InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1
SMILES: CC1=CC(=CC=C1)CCC(C(=O)O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(R)-2-Amino-4-(3-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC13651722

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-4-(3-methylphenyl)butanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (2R)-2-amino-4-(3-methylphenyl)butanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChI Key HEJMMMOBDAVUBT-SNVBAGLBSA-N
Isomeric SMILES CC1=CC(=CC=C1)CC[C@H](C(=O)O)N
SMILES CC1=CC(=CC=C1)CCC(C(=O)O)N
Canonical SMILES CC1=CC(=CC=C1)CCC(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-2-Amino-4-(3-methylphenyl)butanoic acid (CAS: 1260588-99-5) has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . Its IUPAC name, (R)-2-amino-4-(m-tolyl)butanoic acid, reflects the stereochemistry at the C2 position and the meta-methyl substitution on the phenyl ring. The SMILES notation, CC1=CC(CCC@@HC(=O)O)=CC=C1, explicitly denotes the (R)-configuration .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number1260588-99-5
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
Purity≥95%
Optical Rotation ([α]D)Not reported
SolubilityLikely polar solvents (e.g., DMSO, water)

The absence of reported optical rotation values underscores the need for further experimental characterization.

Stereochemical Significance

The (R)-enantiomer is distinct from its (S)-counterpart and racemic forms, which may exhibit divergent biological activities. For example, the (S)-3-amino-4-(2-furyl)butanoic acid analog shows preferential incorporation into peptide chains, suggesting that the stereochemistry of (R)-2-amino-4-(3-methylphenyl)butanoic acid could influence its interactions with enzymatic systems.

Synthesis and Industrial Production

Industrial Manufacturing

Large-scale production likely employs:

  • Continuous-Flow Reactors: To enhance reaction efficiency and safety.

  • Enantioselective Catalysis: Using chiral catalysts to favor the (R)-enantiomer.

  • Automated Quality Control: HPLC and NMR for batch consistency .

Applications in Scientific Research

Pharmaceutical Development

The compound’s structure suggests potential as:

  • Peptide Backbone Modifier: The meta-methyl group could stabilize hydrophobic interactions in drug-receptor binding.

  • Enzyme Inhibitor: Analogous compounds inhibit GABA transaminase or kinases, hinting at therapeutic applications in neurological disorders or cancer.

Material Science

Its aromatic and flexible moieties make it a candidate for:

  • Supramolecular Assemblies: As a building block for self-assembling nanostructures.

  • Chiral Stationary Phases: In HPLC columns for enantiomer separation.

Mechanistic Insights and Biological Relevance

Putative Molecular Targets

While direct studies are lacking, structurally similar compounds interact with:

  • GABA Receptors: Modulating neurotransmitter activity.

  • Aminoacyl-tRNA Synthetases: Affecting protein synthesis.

Metabolic Pathways

The phenyl and methyl groups may influence:

  • CYP450 Metabolism: Altering drug half-life.

  • Membrane Permeability: Enhanced lipophilicity compared to unsubstituted analogs.

Comparative Analysis with Structural Analogs

Substituted Phenyl Derivatives

CompoundKey DifferenceBioactivity
2-Amino-4-(4-fluorophenyl)butanoic acidPara-fluoro substitutionEnhanced metabolic stability
(R)-3-Amino-4-(2,4-dichlorophenyl)-butanoic acidDichloro substitutionAntimicrobial potential

Heterocyclic Analogues

  • 4-Amino-4-(furan-2-yl)butanoic acid: The furan ring’s electron-rich nature facilitates metal coordination, unlike the methylphenyl group.

Recent Advances and Future Directions

Despite its potential, (R)-2-amino-4-(3-methylphenyl)butanoic acid remains understudied. Priority research areas include:

  • Enantioselective Synthesis Optimization: To improve yields and scalability.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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